molecular formula C11H14FNO4S2 B2745094 ((3-Fluorophenyl)sulfonyl)methionine CAS No. 1240429-16-6

((3-Fluorophenyl)sulfonyl)methionine

Cat. No.: B2745094
CAS No.: 1240429-16-6
M. Wt: 307.35
InChI Key: JSCJJJQGBXDCBO-UHFFFAOYSA-N
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Description

((3-Fluorophenyl)sulfonyl)methionine: is a derivative of methionine, an essential amino acid. This compound is characterized by the presence of a fluorophenyl group attached to the sulfonyl moiety, which is further linked to the methionine backbone. The molecular formula of this compound is C11H14FNO4S2, and it has a molecular weight of 307.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)methionine typically involves the reaction of methionine with a fluorophenyl sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methionine attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions: ((3-Fluorophenyl)sulfonyl)methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ((3-Fluorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The sulfonyl group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluorophenyl group at the meta position, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCJJJQGBXDCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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